molecular formula C18H25NO5 B15252915 Tert-butyl 4-(2,4-dimethoxyphenyl)-3-oxopiperidine-1-carboxylate

Tert-butyl 4-(2,4-dimethoxyphenyl)-3-oxopiperidine-1-carboxylate

Cat. No.: B15252915
M. Wt: 335.4 g/mol
InChI Key: CCLZLIYNWSFDPG-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2,4-dimethoxyphenyl)-3-oxopiperidine-1-carboxylate is a piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a ketone moiety at the 3-position, and a 2,4-dimethoxyphenyl substituent at the 4-position. The 2,4-dimethoxy substitution on the phenyl ring introduces electron-donating effects, enhancing lipophilicity and influencing hydrogen-bonding interactions. This compound is commonly utilized in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics .

Properties

Molecular Formula

C18H25NO5

Molecular Weight

335.4 g/mol

IUPAC Name

tert-butyl 4-(2,4-dimethoxyphenyl)-3-oxopiperidine-1-carboxylate

InChI

InChI=1S/C18H25NO5/c1-18(2,3)24-17(21)19-9-8-13(15(20)11-19)14-7-6-12(22-4)10-16(14)23-5/h6-7,10,13H,8-9,11H2,1-5H3

InChI Key

CCLZLIYNWSFDPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(=O)C1)C2=C(C=C(C=C2)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2,4-dimethoxyphenyl)-3-oxopiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with piperidine in the presence of a suitable catalyst to form the corresponding Schiff base. This intermediate is then subjected to a cyclization reaction to form the piperidine ring. The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2,4-dimethoxyphenyl)-3-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Tert-butyl 4-(2,4-dimethoxyphenyl)-3-oxopiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2,4-dimethoxyphenyl)-3-oxopiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxopiperidine-1-carboxylate (CAS 1354953-08-4)
  • Structural Differences : The phenyl substituent at position 4 is modified with a 4-fluoro-3-(trifluoromethyl) group instead of 2,4-dimethoxy.
  • Electronic Effects: The trifluoromethyl and fluoro groups are electron-withdrawing, reducing electron density on the aromatic ring compared to the methoxy groups in the target compound.
  • Physicochemical Properties : Increased hydrophobicity due to fluorine atoms, with a molecular weight of ~328 g/mol (estimated).
  • Applications : Likely used in fluorinated drug candidates for improved metabolic stability and membrane permeability .
1-(tert-Butoxycarbonyl)-3,3-dimethyl-4-oxopiperidine (CAS 324769-06-4)
  • Structural Differences : Features 3,3-dimethyl groups on the piperidine ring instead of a phenyl substituent.
  • Physicochemical Properties : Lower molecular weight (~243 g/mol) and reduced aromaticity compared to the target compound.
  • Applications : Useful in constrained peptide mimetics or as a scaffold for spirocyclic compounds .

Functional Group Modifications

Tert-butyl 3-acetylpiperidine-1-carboxylate (CAS 858643-92-2)
  • Structural Differences : Replaces the 3-oxo group with an acetyl group.
  • Reactivity : The acetyl group is less electrophilic than a ketone, reducing susceptibility to nucleophilic attack.
  • Physicochemical Properties : Higher lipophilicity (logP ~2.5) compared to the target compound (estimated logP ~1.8).
  • Applications: Potential use in prodrug design or as a synthetic intermediate for acylated derivatives .
Tert-butyl 3,3-dimethoxy-4-oxopiperidine-1-carboxylate (CAS 1785763-50-9)
  • Structural Differences : Incorporates 3,3-dimethoxy groups on the piperidine ring instead of the 4-aryl substituent.
  • Applications : Serves as a precursor for synthesizing polyoxygenated heterocycles .

Aromatic Ring Substitutions

Tert-butyl 4-phenylpiperidine-1-carboxylate Derivatives
  • Example : (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS 652971-20-5).
  • Structural Differences : Lacks the 3-oxo group and features a carboxylic acid at position 3.
  • Physicochemical Properties : Increased polarity due to the carboxylic acid (logP ~1.2), with a molecular weight of 305 g/mol.
  • Applications : Used in peptide coupling reactions or as a chiral building block .
2-((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic Acid
  • Structural Differences : The dimethoxyphenyl group is attached to a triazole ring instead of a piperidine.
  • Applications : Explored for antimicrobial or anticancer activity due to the triazole-thioether pharmacophore .

Comparative Data Table

Compound Name Substituent Position/Type Molecular Weight (g/mol) Key Functional Groups logP (Estimated) Applications
Tert-butyl 4-(2,4-dimethoxyphenyl)-3-oxopiperidine-1-carboxylate (Target) 4-(2,4-dimethoxyphenyl), 3-oxo ~349 Boc, ketone, methoxy ~1.8 Kinase inhibitors, CNS therapeutics
Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxopiperidine-1-carboxylate 4-(4-fluoro-3-CF3), 3-oxo ~328 Boc, ketone, CF3, F ~2.7 Fluorinated drug candidates
1-(tert-Butoxycarbonyl)-3,3-dimethyl-4-oxopiperidine 3,3-dimethyl, 4-oxo ~243 Boc, ketone, methyl ~1.5 Spirocyclic scaffolds
Tert-butyl 3-acetylpiperidine-1-carboxylate 3-acetyl ~229 Boc, acetyl ~2.5 Prodrug intermediates
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid 4-phenyl, 3-carboxylic acid 305.37 Boc, carboxylic acid ~1.2 Chiral building blocks

Key Research Findings

  • Synthetic Accessibility : The target compound and analogs are synthesized via palladium-catalyzed coupling (e.g., Suzuki-Miyaura) or peptide coupling reagents like BOP .
  • Hydrogen-Bonding Patterns : Methoxy groups in the target compound enhance hydrogen-bond acceptor capacity, influencing crystal packing and solubility .
  • Toxicity Predictions : Computational models (e.g., GUSAR) suggest dimethoxyphenyl derivatives exhibit moderate acute toxicity, comparable to other arylpiperidines .

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